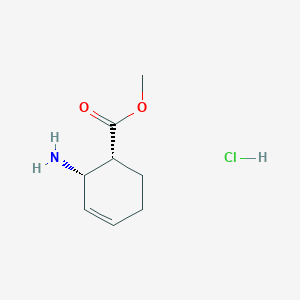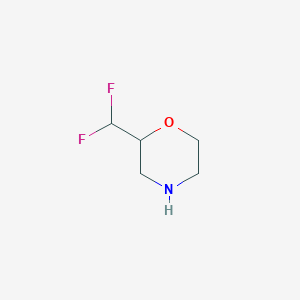
2-(difluoromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)morpholine is a chemical compound with the molecular formula C₅H₉F₂NO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. The addition of the difluoromethyl group to the morpholine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
作用机制
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . Morpholine-modified ruthenium-based agents have shown multiple antibacterial mechanisms .
Mode of Action
Morpholine-modified ruthenium-based agents have been found to destroy the bacterial membrane and induce ros production in bacteria .
Biochemical Pathways
For instance, difluoromethylornithine (DFMO), a well-known inhibitor of ornithine decarboxylase (ODC), targets the polyamine biosynthetic pathway .
Pharmacokinetics
Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability .
Result of Action
Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)morpholine typically involves the introduction of the difluoromethyl group to the morpholine ring. One common method is the difluoromethylation of morpholine using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate and a difluorocarbene precursor like chlorodifluoromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-(Difluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylmorpholine N-oxide.
Reduction: Reduction reactions can convert it back to morpholine or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields difluoromethylmorpholine N-oxide, while reduction can produce morpholine or other reduced derivatives .
科学研究应用
2-(Difluoromethyl)morpholine has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Morpholine: The parent compound, which lacks the difluoromethyl group.
N-Methylmorpholine: A derivative with a methyl group instead of a difluoromethyl group.
2-(Trifluoromethyl)morpholine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)morpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .
属性
IUPAC Name |
2-(difluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3-8-1-2-9-4/h4-5,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZYLTBLBSNUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
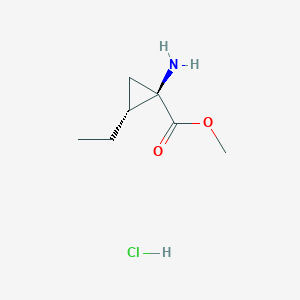
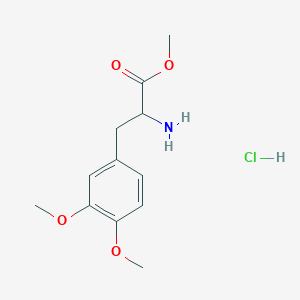
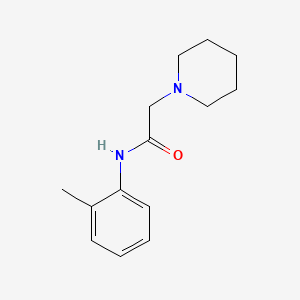
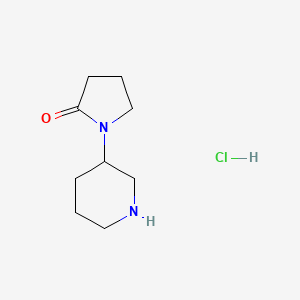
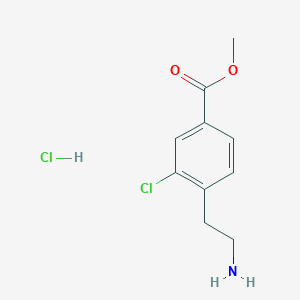
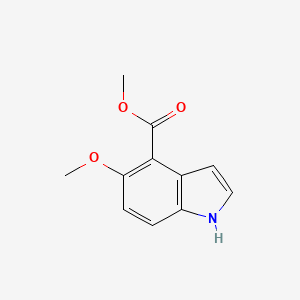
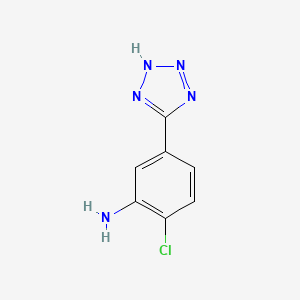
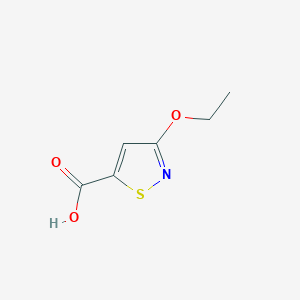
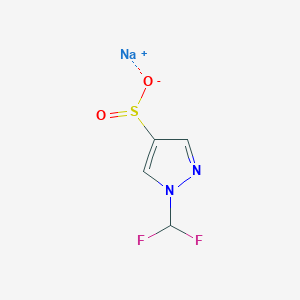
![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)
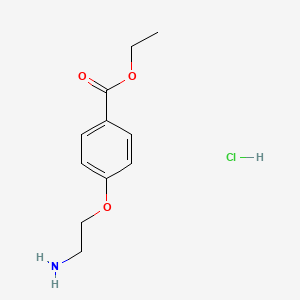
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B6616691.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)
